molecular formula C15H12BrNOS B5241482 3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one

3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B5241482
M. Wt: 334.2 g/mol
InChI Key: YFDZQHSDURAARR-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a bromophenyl and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde, thiourea, and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

  • Step 1: Formation of Schiff Base

      Reactants: 4-bromobenzaldehyde and thiourea

      Conditions: Acidic medium, typically using hydrochloric acid

      Product: Schiff base intermediate

  • Step 2: Cyclization

      Reactants: Schiff base intermediate and acetophenone

      Conditions: Heating under reflux

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group.

    Thiourea derivatives: Compounds with similar sulfur-containing heterocyclic structures.

Uniqueness

3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNOS/c16-12-6-8-13(9-7-12)17-14(18)10-19-15(17)11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDZQHSDURAARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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